molecular formula C24H26BrO2P B12081235 Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate

Cat. No.: B12081235
M. Wt: 457.3 g/mol
InChI Key: PFOIIFYVSUCPKI-UHFFFAOYSA-N
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Description

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is an organophosphorus compound that features a bromine atom bonded to a triphenylphosphine group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate typically involves the reaction of triphenylphosphine with an appropriate brominated butanoate ester under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The phosphine group can be oxidized to form phosphine oxides, or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphine derivatives, while oxidation reactions produce phosphine oxides.

Scientific Research Applications

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate involves its interaction with various molecular targets. The bromine atom and the phosphine group play crucial roles in its reactivity. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic processes. The ester group allows for further functionalization, making the compound versatile in different chemical contexts.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(bromotriphenyl-l5-phosphanyl)acetate
  • Ethyl 3-(bromotriphenyl-l5-phosphanyl)propanoate

Uniqueness

Ethyl 4-(bromotriphenyl-l5-phosphanyl)butanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and the types of reactions it can undergo, making it suitable for specific applications that other compounds may not be able to fulfill.

Properties

Molecular Formula

C24H26BrO2P

Molecular Weight

457.3 g/mol

IUPAC Name

ethyl 4-[bromo(triphenyl)-λ5-phosphanyl]butanoate

InChI

InChI=1S/C24H26BrO2P/c1-2-27-24(26)19-12-20-28(25,21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,2,12,19-20H2,1H3

InChI Key

PFOIIFYVSUCPKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br

Origin of Product

United States

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